5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
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Overview
Description
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is an organic compound with the molecular formula C15H10BrF3O2 and a molecular weight of 359.15 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzyl ether linkage, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or ethanol (C2H5OH).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Reduction: 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol.
Oxidation: 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid.
Scientific Research Applications
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The benzyl ether linkage and aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde
- 5-Bromo-2-trifluoromethylpyridine
Uniqueness
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a trifluoromethyl group enhances its versatility in synthetic applications and its potential as a pharmacophore .
Properties
IUPAC Name |
5-bromo-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOACOWTGIHXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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